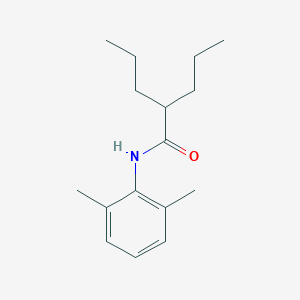
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways and receptors in the body. For example, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been shown to interact with the mu-opioid receptor, which is involved in pain perception and analgesia.
Biochemical and Physiological Effects
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been shown to exhibit various biochemical and physiological effects in animal studies. For example, it has been shown to reduce pain sensitivity and inflammation in mice. Additionally, it has been shown to improve cognitive function in rats with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various assays. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of pentanamide, N-(2,6-dimethylphenyl)-2-propyl-. One potential direction is the development of novel drug candidates based on its structure and mechanism of action. Another potential direction is the investigation of its potential applications in materials science, such as the synthesis of novel polymers. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, can be synthesized through a multi-step process involving the reaction of 2,6-dimethylbenzene with propylmagnesium bromide, followed by the addition of pentanoyl chloride. The resulting product is then purified through a series of steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been studied for its potential analgesic and anti-inflammatory effects. In materials science, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been explored as a potential monomer for the synthesis of novel polymers.
Eigenschaften
CAS-Nummer |
4344-68-7 |
|---|---|
Produktname |
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl- |
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-8-14(9-6-2)16(18)17-15-12(3)10-7-11-13(15)4/h7,10-11,14H,5-6,8-9H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
JUYZPNJGFNHTAW-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
Kanonische SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
Andere CAS-Nummern |
4344-68-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




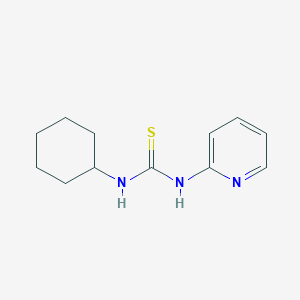


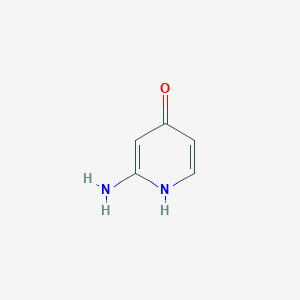
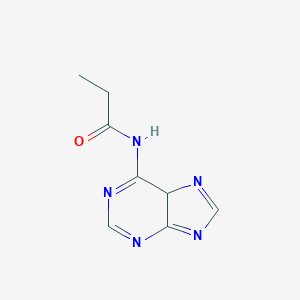
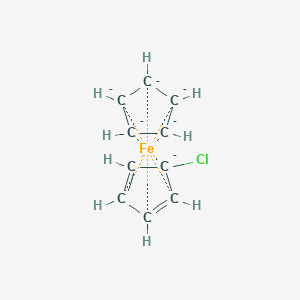






![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)